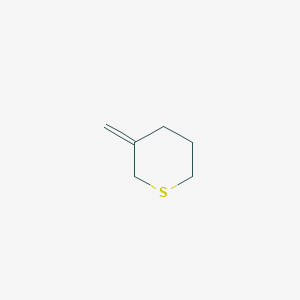

3-Methylenetetrahydro-2H-thiopyran

Description

3-Methylenetetrahydro-2H-thiopyran (CAS: 5258-50-4) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . Its structure consists of a six-membered thiopyran ring (a sulfur analog of pyran) with a methylene group at the 3-position, contributing to its unique stereoelectronic properties. The IUPAC Standard InChIKey WTPRCAYZVQKROM-UHFFFAOYSA-N distinguishes its stereochemical and structural identity . This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its sulfur atom, which enhances reactivity compared to oxygenated analogs.

Properties

CAS No. |

792959-19-4 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

3-methylidenethiane |

InChI |

InChI=1S/C6H10S/c1-6-3-2-4-7-5-6/h1-5H2 |

InChI Key |

ORXNDJXLIIJEEW-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCSC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Tetrahydro-2H-thiopyran (Thiane)

b. 2-Methylenetetrahydropyran

c. Substituted-2H-thiopyrylium Salts

- Example : Generic substituted-2H-thiopyrylium salts paired with carboxylates (e.g., PMN P–20-147).

- Key Difference : Thiopyrylium salts are cationic, enabling applications in photolithography and semiconductor manufacturing, whereas 3-methylenetetrahydro-2H-thiopyran is neutral and less reactive under similar conditions .

Chemical and Physical Properties

| Property | 3-Methylenetetrahydro-2H-thiopyran | Tetrahydro-2H-thiopyran | 2-Methylenetetrahydropyran |

|---|---|---|---|

| Molecular Weight (g/mol) | 116.224 | 102.20 | 100.16 |

| Boiling Point (°C) | 142–145 (estimated) | 131–133 | 128–130 |

| Sulfur/Oxygen | S | S | O |

| Electron Density | High (S lone pairs) | Moderate | Low (O lone pairs) |

Key Observations :

a. Nucleophilic Substitution

- 3-Methylenetetrahydro-2H-thiopyran undergoes thio-Michael additions more readily than oxygenated analogs due to sulfur’s nucleophilicity. For example, reactions with α,β-unsaturated carbonyls proceed at room temperature .

- In contrast, 2-methylenetetrahydropyran requires elevated temperatures or Lewis acid catalysts for analogous ene reactions .

b. Ring-Opening Reactions

c. Pharmaceutical Relevance

- Derivatives of thiopyrans, including 3-methylenetetrahydro-2H-thiopyran, are intermediates in synthesizing drospirenone-related compounds (e.g., impurities in contraceptive APIs) .

- Oxygenated analogs like tetrahydropyrans dominate in natural product synthesis (e.g., carbohydrate mimics), whereas thiopyrans are prioritized in sulfur-containing drug candidates .

Stability and Industrial Use

- Thermal Stability : 3-Methylenetetrahydro-2H-thiopyran decomposes above 200°C, forming cyclic sulfides, whereas substituted thiopyrylium salts (e.g., PMN P–20-147) are stable under photolithographic processes up to 300°C .

- Semiconductor Applications : Thiopyrylium salts are used in semiconductor manufacturing, but 3-methylenetetrahydro-2H-thiopyran’s neutral structure limits its utility in this field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.